Home > Products > Screening Compounds P1822 > 4-Phenylquinazoline-2-carboxamide
4-Phenylquinazoline-2-carboxamide -

4-Phenylquinazoline-2-carboxamide

Catalog Number: EVT-1587437
CAS Number:
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Phenylquinazoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a ligand for the translocator protein, which is implicated in various biological processes, including apoptosis and neuroprotection. This compound belongs to a class of quinazoline derivatives that exhibit significant biological activity, making them valuable in drug development.

Source

The synthesis of 4-phenylquinazoline-2-carboxamide is derived from the condensation of 2-aminobenzophenone with glyoxylic acid, followed by various coupling reactions to introduce the phenyl group and carboxamide functionality. The compound has been explored in several studies for its binding affinity to the translocator protein and its potential therapeutic applications in cancer and neurological disorders .

Classification

4-Phenylquinazoline-2-carboxamide is classified as a quinazoline derivative, specifically a carboxamide. Its structural characteristics allow it to interact with biological targets, particularly the translocator protein, making it significant in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 4-phenylquinazoline-2-carboxamide involves several key steps:

  1. Preparation of Key Intermediates: The initial step includes the condensation of 2-aminobenzophenone or 2-amino-2′-chloro-benzophenone with glyoxylic acid in the presence of ammonium acetate. This reaction typically requires light irradiation to facilitate the formation of carboxylic acids .
  2. Coupling Reactions: The carboxylic acids are then activated using hydroxybenzotriazole and coupled with various secondary amines to form the desired carboxamide derivatives. This method is noted for its efficiency and simplicity .

Technical Details

Molecular Structure Analysis

Data

The molecular formula for 4-phenylquinazoline-2-carboxamide is C15H12N2OC_{15}H_{12}N_{2}O, with a molecular weight of approximately 240.26 g/mol. The compound exhibits specific spectral characteristics that can be utilized for identification in analytical methods.

Chemical Reactions Analysis

Reactions

4-Phenylquinazoline-2-carboxamide participates in various chemical reactions, primarily through its amide bond, which can undergo hydrolysis or substitution reactions under certain conditions.

Technical Details

Mechanism of Action

Process

The mechanism of action for 4-phenylquinazoline-2-carboxamide primarily involves its interaction with the translocator protein. Binding studies indicate that this compound can inhibit the binding of other ligands to this protein, thereby influencing cellular processes such as apoptosis and cell proliferation.

Data

In vitro studies have demonstrated that certain derivatives exhibit nanomolar affinity for the translocator protein, indicating their potential effectiveness as therapeutic agents . The structure-affinity relationship suggests that modifications to the phenyl substituent can significantly impact binding efficacy.

Physical and Chemical Properties Analysis

Physical Properties

4-Phenylquinazoline-2-carboxamide is typically a solid at room temperature, with melting points reported between 150°C to 160°C depending on purity.

Chemical Properties

The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but shows limited solubility in water. Its stability under acidic and neutral conditions makes it suitable for various biological applications.

Relevant data includes:

  • Melting Point: 150–160°C
  • Solubility: Soluble in DMSO, DMF; insoluble in water.
Applications

Scientific Uses

4-Phenylquinazoline-2-carboxamide has several applications in scientific research:

  1. Drug Development: It serves as a lead compound in developing new therapeutics targeting the translocator protein for conditions like cancer and neurodegenerative diseases.
  2. Biological Studies: The compound is used in studies investigating apoptosis mechanisms and cellular signaling pathways influenced by translocator protein interactions.
  3. Fluorescent Probes: Modifications to this scaffold have led to the development of fluorescent probes for imaging studies related to protein interactions within cells .
Introduction to 4-Phenylquinazoline-2-carboxamide in Translational Pharmacology

Role of Translocator Protein (TSPO) in Neuroinflammation and Oncogenesis

The translocator protein (TSPO), an 18 kDa transmembrane protein localized on the outer mitochondrial membrane (OMM), serves as a critical biomarker and therapeutic target in neuroinflammatory and oncogenic processes. In the central nervous system (CNS), TSPO is significantly upregulated in activated microglia and astrocytes during neuroinflammatory responses associated with neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s, prion diseases) and traumatic injuries [2] [5]. This elevation correlates with pro-inflammatory cytokine release, reactive oxygen species (ROS) generation, and cellular metabolic dysregulation, positioning TSPO as a sensitive indicator of glial activation and neuroinflammatory burden [5]. Beyond inflammation, TSPO is overexpressed in diverse cancers, particularly high-grade gliomas, where it facilitates cholesterol transport for mitochondrial-dependent steroidogenesis, sustains tumor cell proliferation, and confers resistance to apoptosis. The protein’s involvement in regulating mitochondrial permeability transition pore (mPTP) opening further implicates it in tumor survival pathways and cellular energy homeostasis [2] [7].

Evolution of Quinazoline-Based Ligands as TSPO Modulators

Early TSPO ligands, such as the isoquinoline carboxamide PK11195, faced limitations including low blood-brain barrier penetration, high nonspecific binding, and poor signal-to-noise ratios in positron emission tomography (PET) imaging [1] [10]. This spurred the development of structurally refined ligands with improved pharmacokinetic and binding properties. Quinazoline derivatives emerged as promising scaffolds due to their synthetic versatility and capacity for strategic modifications. The 4-phenylquinazoline-2-carboxamide class was specifically designed as aza-isosteres of PK11195, incorporating a planar quinazoline core to enhance affinity for TSPO’s ligand-binding pocket [1] [10]. Structure-activity relationship (SAR) studies revealed that substitutions at the quinazoline C-6 position and the pendant carboxamide moiety dramatically influenced binding kinetics. For example, introducing halogen atoms (e.g., Cl, Br) at C-6 or N-benzyl groups with electron-donating substituents on the phenyl ring yielded derivatives with subnanomolar binding affinity (Ki < 1 nM) and enhanced selectivity over central benzodiazepine receptors (BzR) [1] [3]. This evolution is exemplified by lead compounds such as compound 19 (Table 1), which exhibits a Ki of 0.3 nM [3].

Table 1: Evolution of Key TSPO Ligands

Ligand ClassPrototype CompoundTSPO Binding Affinity (Ki, nM)Selectivity vs. BzRPrimary Applications
Isoquinoline (1st-gen)PK111951.2–4.5ModeratePET Imaging, Basic Research
PyrazolopyrimidineDPA-7140.7HighNeuroinflammation Imaging
QuinazolineUnsubstituted parent~50HighScaffold Optimization
4-Phenylquinazoline-2-carboxamide6-Cl derivative0.3Very HighGlioblastoma Therapy, PET

Rationale for 4-Phenylquinazoline-2-carboxamide as a Core Scaffold in Drug Design

The 4-phenylquinazoline-2-carboxamide scaffold offers distinct pharmaceutical advantages rooted in its molecular compatibility with TSPO’s binding topology. Computational and crystallographic analyses of TSPO (e.g., from Rhodobacter sphaeroides) identify a ligand-binding pocket formed by five transmembrane helices, with a key interaction site near the cholesterol-recognition amino acid consensus (CRAC) domain [2] [9]. The quinazoline core binds within this pocket via:

  • Hydrophobic complementarity between the planar phenylquinazoline system and aromatic residues (e.g., Trp143, Trp147).
  • Hydrogen bonding between the carboxamide carbonyl and Ala147/Thr147 residue (mutations here reduce affinity, explaining human polymorphism effects) [2] [9].
  • Steric tunability via C-6 halogenation, which deepens hydrophobic burial and enhances affinity up to 150-fold versus unsubstituted analogs [1] [3].

Functionally, this scaffold demonstrates "biased agonism" at TSPO—inducing anti-apoptotic effects in neurons while promoting pro-apoptotic pathways in cancer cells. In glioblastoma models, compound 19 (Table 2) inhibits U343 cell proliferation (IC50 = 1.8 µM) by dissipating mitochondrial membrane potential (Δψm), triggering cytochrome c release and caspase activation [3]. This dual activity underscores its therapeutic versatility in neuroprotection and oncology.

Table 2: Functional Profiles of Optimized 4-Phenylquinazoline-2-carboxamide Derivatives

CompoundQuinazoline C-6 SubstituentCarboxamide N-SubstituentTSPO Ki (nM)U343 Glioblastoma IC50 (µM)Key Mechanism
5HN-Methyl-N-benzyl2.7>20Weak Δψm dissipation
8ClN-Ethyl-N-benzyl0.98.4Moderate Δψm loss
12BrN-Ethyl-N-(4-fluorobenzyl)0.44.1Strong caspase activation
19ClN-Ethyl-N-(3,4-dichlorobenzyl)0.31.8Δψm collapse; cytochrome c release

Properties

Product Name

4-Phenylquinazoline-2-carboxamide

IUPAC Name

4-phenylquinazoline-2-carboxamide

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c16-14(19)15-17-12-9-5-4-8-11(12)13(18-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19)

InChI Key

PDKNBUMUPUNVGT-UHFFFAOYSA-N

Synonyms

4-phenylquinazoline-2-carboxamide
4-phenylquinazoline-2-carboxamides

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.